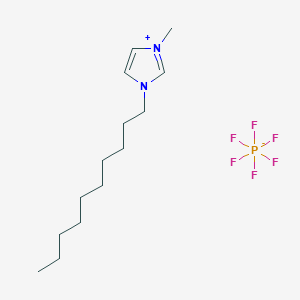

1-Decyl-3-methylimidazolium hexafluorophosphate

描述

属性

IUPAC Name |

1-decyl-3-methylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N2.F6P/c1-3-4-5-6-7-8-9-10-11-16-13-12-15(2)14-16;1-7(2,3,4,5)6/h12-14H,3-11H2,1-2H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXZSRXCEZNETER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049283 | |

| Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362043-46-7 | |

| Record name | 1-Decyl-3-methylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 1-Decyl-3-methylimidazolium Bromide

The initial step in preparing 1-decyl-3-methylimidazolium hexafluorophosphate is the synthesis of the corresponding bromide salt, 1-decyl-3-methylimidazolium bromide. This is typically done by direct alkylation of 1-methylimidazole with 1-bromodecane.

-

- Equimolar amounts of 1-methylimidazole and 1-bromodecane are reacted.

- The reaction is carried out at approximately 60 °C for 24 hours.

- The process is conducted under an inert atmosphere (e.g., nitrogen) with vigorous stirring to ensure homogeneity.

- The solvent used is often acetonitrile or dichloromethane (DCM) depending on the protocol.

Chemical reaction:

$$

\text{1-methylimidazole} + \text{1-bromodecane} \rightarrow \text{1-decyl-3-methylimidazolium bromide}

$$Work-up:

After completion, the reaction mixture is typically washed and dried over anhydrous sodium sulfate to remove water, followed by filtration and vacuum drying at 40–45 °C for 48 hours to yield the bromide salt as a solid or viscous liquid depending on chain length and purity.

Anion Exchange to Hexafluorophosphate Salt

The bromide anion in 1-decyl-3-methylimidazolium bromide is then exchanged with the hexafluorophosphate anion (PF6^-) to obtain the target ionic liquid.

-

- The 1-decyl-3-methylimidazolium bromide is dissolved in an organic solvent such as dichloromethane.

- An aqueous solution of sodium hexafluorophosphate (NaPF6) is prepared.

- The two solutions are mixed at room temperature with stirring, resulting in a biphasic system.

- The PF6^- anion exchanges with Br^- due to the low solubility of the PF6^- salt in water, causing the ionic liquid to partition into the organic phase.

- The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.

- The product is dried under vacuum at 25–45 °C for 48 hours to remove residual solvents and moisture.

-

- A silver nitrate test is performed on the organic phase to confirm complete removal of bromide ions. If bromide is detected, additional ion exchange steps are repeated until complete.

- Structural verification is done via spectroscopic methods (NMR, IR) and mass spectrometry to confirm the purity and identity of the ionic liquid.

Alternative and Patent-Reported Methods

Direct alkylation with fluorinated esters or alkyl sulfonates:

Some patented methods describe the preparation of 1,3-substituted imidazolium salts by reacting 1-substituted imidazole with fluorinated esters or alkyl sulfonates in the presence of solvents, followed by ion exchange to introduce the hexafluorophosphate anion. However, this route is less common for long alkyl chains such as decyl.Halide-free preparation:

EP-A 1 182 196 discloses a halide-free approach using organic disulfates as alkylating agents, followed by ion exchange. This method reduces halide contamination but is more complex and less widely applied for long-chain imidazolium salts.Direct synthesis drawbacks:

The direct synthesis route where the alkylating agent contains the PF6^- anion is limited by the availability and stability of such reagents and offers less flexibility in anion variation.

Summary Table of Preparation Steps

| Step | Reagents & Conditions | Description | Notes |

|---|---|---|---|

| 1 | 1-Methylimidazole + 1-Bromodecane | Alkylation at 60 °C, 24 h, inert atmosphere | Produces 1-decyl-3-methylimidazolium bromide |

| 2 | 1-Decyl-3-methylimidazolium bromide + NaPF6 | Ion exchange in biphasic system at RT | Organic layer collected and dried |

| 3 | Drying & Purification | Vacuum drying at 25–45 °C for 48 h | Silver nitrate test to confirm Br^- removal |

| 4 | Characterization | NMR, IR, Mass Spectrometry | Confirms structure and purity |

Research Findings on Preparation

- The reaction of 1-methylimidazole with 1-bromodecane is efficient and yields high purity bromide salts suitable for subsequent ion exchange.

- Ion exchange with sodium hexafluorophosphate is rapid (approximately 1 hour) at room temperature, producing clear phase separation and high purity product.

- Vacuum drying conditions are critical to remove residual solvents and moisture, which can affect the physical properties of the ionic liquid.

- Silver nitrate testing is a reliable qualitative method to ensure complete halide removal, which is important as halide impurities can interfere with catalytic or electrochemical applications.

- Alternative synthetic routes offer halide-free products but are more complex and less scalable for long-chain imidazolium salts.

化学反应分析

1-Decyl-3-methylimidazolium hexafluorophosphate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often involving strong oxidizing agents.

Reduction: Reduction reactions may occur in the presence of reducing agents, altering the ionic state of the compound.

Substitution: Substitution reactions can take place, where one or more atoms in the compound are replaced by other atoms or groups.

Common reagents used in these reactions include strong acids, bases, and other ionic compounds. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

Catalysis

Overview

1-Decyl-3-methylimidazolium hexafluorophosphate is recognized for its effectiveness as a catalyst in numerous organic reactions. Its ability to dissolve a wide range of organic and inorganic compounds makes it particularly useful.

Case Study: Organic Reactions

Research has demonstrated that this ionic liquid can facilitate reactions such as:

- Aldol Condensation : The ionic liquid enhances the yield and selectivity of aldol products.

- Friedel-Crafts Acylation : It serves as a medium for acylation reactions, improving reaction rates compared to traditional solvents.

Data Table: Catalytic Performance

| Reaction Type | Yield Improvement (%) | Reaction Time (hours) |

|---|---|---|

| Aldol Condensation | 30 | 2 |

| Friedel-Crafts Acylation | 25 | 1.5 |

Electrochemistry

Overview

The ionic liquid exhibits excellent electrochemical properties, making it suitable for applications in energy storage and conversion technologies.

Case Study: Supercapacitors

In a study evaluating the performance of supercapacitors using this compound as an electrolyte, researchers found:

- Enhanced capacitance values.

- Improved charge-discharge cycles compared to conventional electrolytes.

Data Table: Electrochemical Performance

| Parameter | Value |

|---|---|

| Capacitance (F/g) | 150 |

| Charge-Discharge Cycles | >10,000 |

Environmental Applications

Overview

Research has also focused on the environmental impact and potential applications of this ionic liquid in pollution remediation and toxicity studies.

Case Study: Toxicity Assessment

A recent study assessed the chronic and intergenerational toxic effects of this compound on aquatic organisms. Findings indicated:

- Significant toxicity at high concentrations.

- Potential for bioaccumulation in aquatic ecosystems.

Data Table: Toxicity Levels

| Concentration (mg/L) | Acute Toxicity (LC50) |

|---|---|

| 10 | 15 |

| 50 | 5 |

Material Science

Overview

The compound is also used in material science, particularly as a plasticizer in polymer matrices.

Case Study: Polymer Composites

Incorporating this ionic liquid into poly(methyl methacrylate) (PMMA) significantly improved the mechanical properties and thermal stability of the composites.

Data Table: Material Properties

| Property | PMMA without IL | PMMA with IL |

|---|---|---|

| Tensile Strength (MPa) | 60 | 75 |

| Thermal Stability (°C) | 100 | 120 |

作用机制

The mechanism by which 1-decyl-3-methylimidazolium hexafluorophosphate exerts its effects involves its interaction with molecular targets through ionic and covalent bonds . The pathways involved often include the stabilization of reaction intermediates and the facilitation of electron transfer processes .

相似化合物的比较

Comparison with Similar Compounds

The properties and applications of [DMIm]PF6 are influenced by alkyl chain length and anion type. Below is a detailed comparison with structurally related ILs:

Table 1: Key Properties of [DMIm]PF6 and Analogous Ionic Liquids

*RT = Room Temperature (~25°C); †From [C₄mim]PF6 thermophysical data ; ‡From [C₄mim]BF₄ data .

Key Findings from Comparative Studies

Alkyl Chain Length Effects :

- Longer alkyl chains (e.g., C₁₀ in [DMIm]PF6) increase hydrophobicity and melting points but reduce ionic conductivity .

- Shorter chains (e.g., C₄ in [C₄mim]PF6) enhance electrochemical stability and lower viscosity, favoring use in batteries and extractions .

Anion Effects :

- PF₆⁻ ILs exhibit higher thermal stability and lower toxicity compared to Br⁻ analogues .

- Br⁻ anions increase solubility in aqueous systems but amplify ecological toxicity .

Applications :

- Lubrication : [DMIm]PF6 and [OMIm]PF6 reduce friction in steel surfaces, but [DMIm]PF6’s longer chain improves film-forming durability .

- Environmental Impact : PF₆⁻ ILs are less toxic than Br⁻ variants, but their persistence in ecosystems requires further study .

Thermal and Physical Properties :

生物活性

1-Decyl-3-methylimidazolium hexafluorophosphate (C₁₆H₃₁F₆N₂P) is an ionic liquid that has garnered attention for its biological activity, particularly in environmental and biochemical contexts. This article explores its mechanisms of action, cellular effects, and relevant case studies, providing a comprehensive overview of its biological implications.

- Chemical Formula : C₁₆H₃₁F₆N₂P

- Molecular Weight : 396.3949 g/mol

- Melting Point : Approximately 60°C

The compound is characterized by its long hydrophobic alkyl chain, which influences its solubility and interaction with biological membranes.

This compound primarily acts through interactions with cellular components, affecting various biochemical pathways. Its mode of action includes:

- Target Organisms : The compound has been studied extensively in aquatic organisms, particularly the water flea Moina macrocopa, where it significantly inhibits survivorship, development, and reproduction .

- Biochemical Pathways : It disrupts cellular processes by interacting with enzymes and proteins, potentially altering their function through ionic and hydrophobic interactions. This interaction can lead to changes in gene expression and enzyme activity.

Cellular Effects

Research indicates that exposure to this compound has profound effects on cellular processes:

- Cell Viability : Studies have shown that this ionic liquid can induce apoptosis in various cell lines, including hepatocarcinoma cells, by increasing oxidative stress and activating caspases .

- Gene Expression : The compound influences the expression of genes involved in metabolic pathways, causing alterations in cellular metabolism.

Toxicity Studies

A notable study investigated the chronic and intergenerational toxic effects of this compound on Moina macrocopa. The findings revealed:

- Acute Toxicity : Significant mortality rates were observed at low concentrations, indicating high toxicity .

- Developmental Effects : The compound inhibited growth and reproductive success over multiple generations, highlighting its potential ecological impact .

Biochemical Analysis

The compound's interaction with biomolecules was further elucidated through biochemical assays:

| Study | Cell Type | Effect Observed | Concentration (EC50) |

|---|---|---|---|

| Jing et al. (2013) | QGY-7701 (Hepatocarcinoma) | Induction of apoptosis | ~360 μM |

| Li et al. (2015) | HepG2 (Liver Cancer) | Cytotoxicity | 439.46 μM |

| Liu et al. (2016) | B-13/H Cells | Inhibition of oxygen consumption | ~50 μM |

These studies confirm that this compound can disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is readily absorbed by target organisms. Its stability allows it to persist in the environment, which raises concerns regarding long-term exposure effects on aquatic ecosystems .

常见问题

Q. What are the key steps in synthesizing 1-Decyl-3-methylimidazolium hexafluorophosphate, and how is purity assessed?

Synthesis typically involves a two-step process: (1) alkylation of 1-methylimidazole with 1-chlorodecane to form the imidazolium chloride intermediate, and (2) anion exchange with potassium hexafluorophosphate (KPF₆) to yield the final product. Purity (>98%) is verified using nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity and high-performance liquid chromatography (HPLC) to quantify impurities. Residual halides from the synthesis are detected via ion chromatography .

Q. What physicochemical properties are critical for experimental design involving this ionic liquid?

Key properties include:

- Melting point : 30–35°C, indicating its liquid state at room temperature .

- Molecular weight : 368.34 g/mol, relevant for molarity calculations .

- Density : ~1.13 g/cm³ (25°C), essential for solvent compatibility .

- Conductivity : ~0.072 mS/cm (30°C), crucial for electrochemical applications . These properties guide solvent selection, temperature control, and electrochemical setups.

Q. How is the corrosion inhibition efficiency of this compound evaluated in metal alloys?

Standard methods include:

- Electrochemical impedance spectroscopy (EIS) to measure corrosion resistance in 0.015 M absolute alcohol solutions.

- Weight loss assays over controlled exposure periods.

- Comparative studies with shorter alkyl-chain analogs (e.g., butyl or octyl derivatives) to assess chain-length effects on inhibition efficiency .

Advanced Research Questions

Q. What structural analysis techniques elucidate weak interactions in crystalline phases of this ionic liquid?

- Single-crystal X-ray diffraction (SCXRD) identifies CH···F hydrogen bonding and π-π stacking in the monoclinic crystal system (space group P2₁/c).

- Differential scanning calorimetry (DSC) confirms phase transitions and thermal stability.

- Fourier-transform infrared (FTIR) spectroscopy detects anion-cation interactions, such as PF₆⁻ coordination with the imidazolium ring .

Q. How does alkyl chain length impact the solvent properties of imidazolium-based ionic liquids?

- Longer chains (e.g., decyl vs. butyl) increase hydrophobicity, reducing miscibility with polar solvents but enhancing stability in non-aqueous systems.

- Viscosity rises with chain length, affecting diffusion rates in catalytic or extraction processes.

- Conductivity decreases due to reduced ion mobility, validated via rotational rheometry and impedance spectroscopy .

Q. What methodologies address contradictions in reported corrosion inhibition data for this compound?

- Controlled replication studies under standardized conditions (e.g., 0.015 M concentration in air-saturated ethanol) to minimize environmental variability.

- Surface characterization via scanning electron microscopy (SEM) and X-ray photoelectron spectroscopy (XPS) to analyze protective film formation on metal substrates.

- Meta-analyses comparing results across solvents (e.g., aqueous vs. alcoholic media) to identify context-dependent behavior .

Q. How is this ionic liquid utilized in biomolecule extraction or drug delivery systems?

- As a surfactant, it forms micelles in aqueous solutions, enabling protein or DNA extraction via cloud-point separation.

- In drug delivery, its low cytotoxicity and tunable solvation properties facilitate encapsulation of hydrophobic pharmaceuticals.

- Methodology includes dynamic light scattering (DLS) to monitor micelle size and fluorescence assays to assess biocompatibility .

Q. What protocols ensure stability during long-term storage and handling?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。